molecular formula C15H18N4O2 B2950317 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide CAS No. 1706076-88-1

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide

Cat. No.: B2950317
CAS No.: 1706076-88-1
M. Wt: 286.335
InChI Key: CJOJESIFLPAAOS-UHFFFAOYSA-N
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Description

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide is a heterocyclic compound featuring a pyridine-4-carboxamide core linked to a substituted pyrazole moiety. The pyrazole ring is functionalized with an oxan-4-ylmethyl (tetrahydropyranmethyl) group at the N1 position.

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c20-15(13-1-5-16-6-2-13)18-14-9-17-19(11-14)10-12-3-7-21-8-4-12/h1-2,5-6,9,11-12H,3-4,7-8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOJESIFLPAAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the oxane moiety: The oxane group can be introduced via nucleophilic substitution reactions, where an appropriate oxane derivative reacts with the pyrazole intermediate.

    Coupling with pyridine-4-carboxamide: The final step involves coupling the pyrazole-oxane intermediate with pyridine-4-carboxamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated synthesizers and high-throughput screening techniques.

Chemical Reactions Analysis

Chemical Reaction Types and Mechanisms

The compound undergoes several reaction types due to its structural complexity:

Hydrolysis of the Amide Bond

The carboxamide group is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (6M) at reflux yields pyridine-4-carboxylic acid and 1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine.

  • Basic Hydrolysis : NaOH (2M) at 80°C generates the sodium salt of pyridine-4-carboxylate and the corresponding amine.

Nucleophilic Substitution on Pyridine

The pyridine ring participates in nucleophilic aromatic substitution (NAS) under activated conditions:

  • Chlorine Displacement : Reacts with 2-fluoro-4-iodoaniline in DMF at 120°C, replacing iodine to form 4-((1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl)carbamoyl)pyridin-1-ium derivatives .

Oxidation Reactions

  • Pyrazole Ring Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the pyrazole ring to pyrazolone derivatives.

  • Ether Oxidation : The tetrahydropyran (oxane) ring undergoes oxidation with H₂O₂/Fe²⁺, leading to ring-opening and formation of a dicarboxylic acid.

Reduction Reactions

  • Amide Reduction : LiAlH₄ in anhydrous THF reduces the amide to a primary amine, yielding N-(1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl)pyridin-4-ylmethanamine.

Common Reagents and Conditions

Reaction outcomes depend on reagents and conditions:

Reaction Type Reagents/Conditions Key Observations
Acidic Hydrolysis6M HCl, reflux, 6hQuantitative yield of carboxylic acid
NAS on Pyridine2-fluoro-4-iodoaniline, DMF, 120°CRequires catalytic CuI for efficiency
Pyrazole OxidationKMnO₄, H₂SO₄, 60°CForms stable pyrazolone (>80% yield)
Amide ReductionLiAlH₄, THF, 0°C → RTExothermic reaction; requires careful control

Hydrolysis Products

  • Pyridine-4-carboxylic Acid : Used as a ligand in metal-organic frameworks (MOFs).

  • 1-[(Oxan-4-yl)methyl]-1H-pyrazol-4-amine : Intermediate for IRAK4 inhibitors in inflammatory disease research .

Substitution Derivatives

  • 4-Fluoroaniline Derivatives : Tested as adenosine receptor antagonists in preclinical trials .

Oxidation Byproducts

  • Pyrazolone Derivatives : Exhibit enhanced anti-inflammatory activity compared to the parent compound.

Comparison of Reaction Pathways

The table below summarizes key reaction pathways and their outcomes:

Pathway Starting Material Product Yield (%) Applications
Acidic HydrolysisCarboxamidePyridine-4-carboxylic acid + Amine92MOF synthesis
NAS on PyridineParent compound + IodoanilineFluoro-substituted derivative65Receptor antagonism
Pyrazole OxidationParent compound + KMnO₄Pyrazolone83Anti-inflammatory agents
Amide ReductionParent compound + LiAlH₄Primary amine78Kinase inhibitor intermediates

Mechanistic Insights

  • Amide Hydrolysis : Proceeds via protonation of the carbonyl oxygen in acidic conditions, followed by nucleophilic attack by water.

  • NAS on Pyridine : Copper catalysis facilitates the formation of a Meisenheimer complex, enhancing substitution rates .

  • Oxane Ring Oxidation : Radical intermediates generated by Fenton-like reagents lead to C–O bond cleavage.

Scientific Research Applications

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Industry: The compound is used in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS: 1005612-70-3)

  • Core Structure : Pyrazolo[3,4-b]pyridine-carboxamide.
  • Substituents : Ethyl and methyl groups on the pyrazole ring; phenyl and methyl groups on the pyrazolo-pyridine core.
  • Molecular Weight : 374.4 g/mol .

1,3,4-Thiadiazole Derivatives ()

  • Core Structure : 1,3,4-Thiadiazole with pyrazole substituents.
  • Substituents : Nitrophenyl, methyl, and hydrazine-derived groups.
  • Biological Activity : Antimicrobial activity against E. coli, B. mycoides, and C. albicans, with four compounds showing superior efficacy .
  • Functional Notes: The thiadiazole core differs significantly from the pyridine-carboxamide structure but highlights the importance of pyrazole substituents in modulating activity.

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide Pyridine-carboxamide Oxan-4-ylmethyl on pyrazole Not reported Not reported
CAS 1005612-70-3 Pyrazolo-pyridine Ethyl, methyl, phenyl 374.4 Not reported
1,3,4-Thiadiazole derivatives Thiadiazole Nitrophenyl, methyl, hydrazine Varies Antimicrobial (e.g., E. coli)

Pharmacological and Physicochemical Properties

  • Lipophilicity : The oxan-4-ylmethyl group in the target compound may improve solubility compared to purely alkyl-substituted analogs (e.g., CAS 1005612-70-3) due to the oxygen atom in the tetrahydropyran ring.
  • Metabolic Stability : Oxetane and tetrahydropyran groups are often employed to reduce metabolic degradation, suggesting enhanced stability for the target compound relative to ethyl/methyl-substituted analogs.
  • Biological Activity : While direct data are lacking, pyrazole-carboxamide derivatives are frequently explored as kinase inhibitors or antimicrobial agents, aligning with trends observed in structurally related compounds .

Biological Activity

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique combination of a pyrazole ring, a pyridine ring, and an oxane moiety, which may contribute to its diverse pharmacological properties. This article aims to provide a detailed overview of its biological activity, synthesizing information from various studies and sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C15H18N4O2
  • Molecular Weight: 286.33 g/mol

Structural Features

FeatureDescription
Pyrazole RingContributes to biological activity
Pyridine RingInvolved in receptor binding
Oxane MoietyEnhances solubility and bioavailability

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. These interactions can modulate enzyme activities, receptor functions, and cellular signaling pathways, leading to various therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives possess antibacterial activity against various strains, including Escherichia coli and Bacillus subtilis. The potential for this compound to act as an antimicrobial agent warrants further investigation.

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound as an inhibitor for specific enzymes such as acetylcholinesterase (AChE) and urease. Compounds with similar structures have demonstrated strong inhibitory activities, which suggest that this compound may also exhibit these properties.

Anticancer Potential

The anticancer activity of related pyrazole compounds has been documented in various studies. For example, certain derivatives have shown promising results in inhibiting cell proliferation in breast cancer cell lines (e.g., MCF-7 and MDA-MB-468). The unique structural features of this compound may enhance its efficacy in targeting cancer cells.

Study 1: Antibacterial Activity

A study conducted on synthesized pyrazole derivatives found that certain compounds exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis. The study utilized docking simulations to elucidate the interaction mechanisms between the compounds and bacterial targets, suggesting a potential role for this compound in antibacterial therapies .

Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibitory effects of pyrazole derivatives. The findings indicated that several compounds displayed significant inhibition against AChE and urease, with implications for treating conditions like Alzheimer's disease and urinary tract infections .

Study 3: Anticancer Activity

In vitro assays evaluating the cytotoxicity of various pyrazole derivatives against cancer cell lines revealed that some compounds exhibited notable antiproliferative effects. The study highlighted the importance of structural modifications in enhancing anticancer activity, suggesting that this compound could be optimized for better therapeutic outcomes .

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